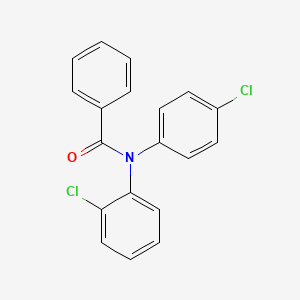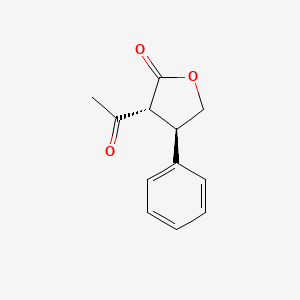![molecular formula C18H34O8 B14454530 Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate CAS No. 76343-84-5](/img/structure/B14454530.png)
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate is an organic compound that belongs to the class of esters. It is derived from hexanedioic acid (also known as adipic acid) and 2-(2-ethoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate typically involves the esterification of hexanedioic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield hexanedioic acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the formulation of certain biochemical assays and as a solvent for various biological reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical stability and flexibility.
Mécanisme D'action
The mechanism of action of Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate largely depends on its application. In drug delivery systems, for example, it acts by forming stable complexes with drugs, thereby enhancing their solubility and bioavailability. The molecular targets and pathways involved can vary, but generally, the compound interacts with cellular membranes and proteins to facilitate the delivery of the active drug.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-(2-butoxyethoxy)ethyl] hexanedioate
- Bis[2-ethoxyethyl] hexanedioate
- Bis[2-(2-methoxyethoxy)ethyl] hexanedioate
Uniqueness
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable complexes with various substances also sets it apart from other esters.
Propriétés
Numéro CAS |
76343-84-5 |
|---|---|
Formule moléculaire |
C18H34O8 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
bis[2-(2-ethoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C18H34O8/c1-3-21-9-11-23-13-15-25-17(19)7-5-6-8-18(20)26-16-14-24-12-10-22-4-2/h3-16H2,1-2H3 |
Clé InChI |
MXHMUGDECAXOCC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


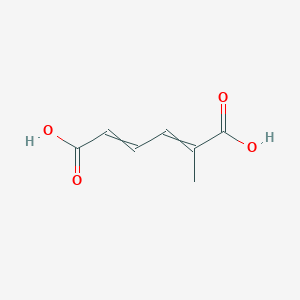
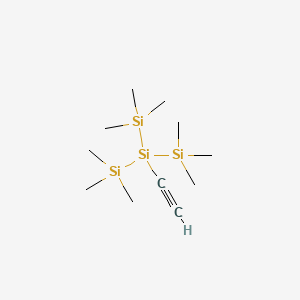
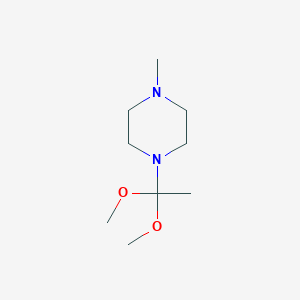
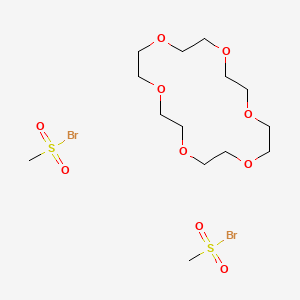
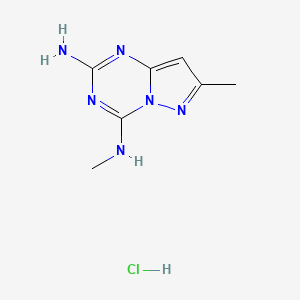
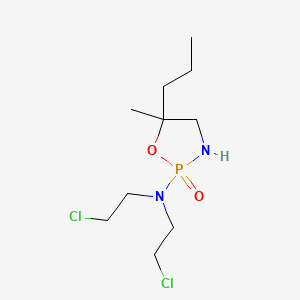
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
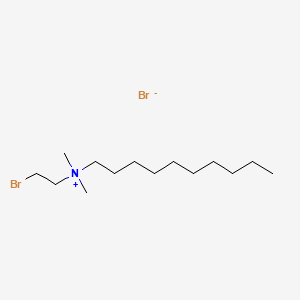
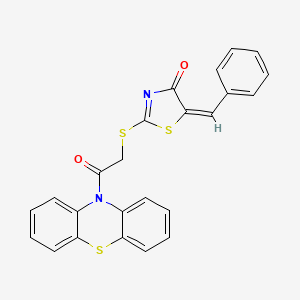
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
